

Preparation of mTOR kinase inhibitors using 4-Aminomethyltetrahydropyran HCl

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Compound of Interest

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An Application Guide to the Synthesis of ATP-Competitive mTOR Kinase Inhibitors Utilizing 4-(Aminomethyl)tetrahydropyran HCl

Abstract

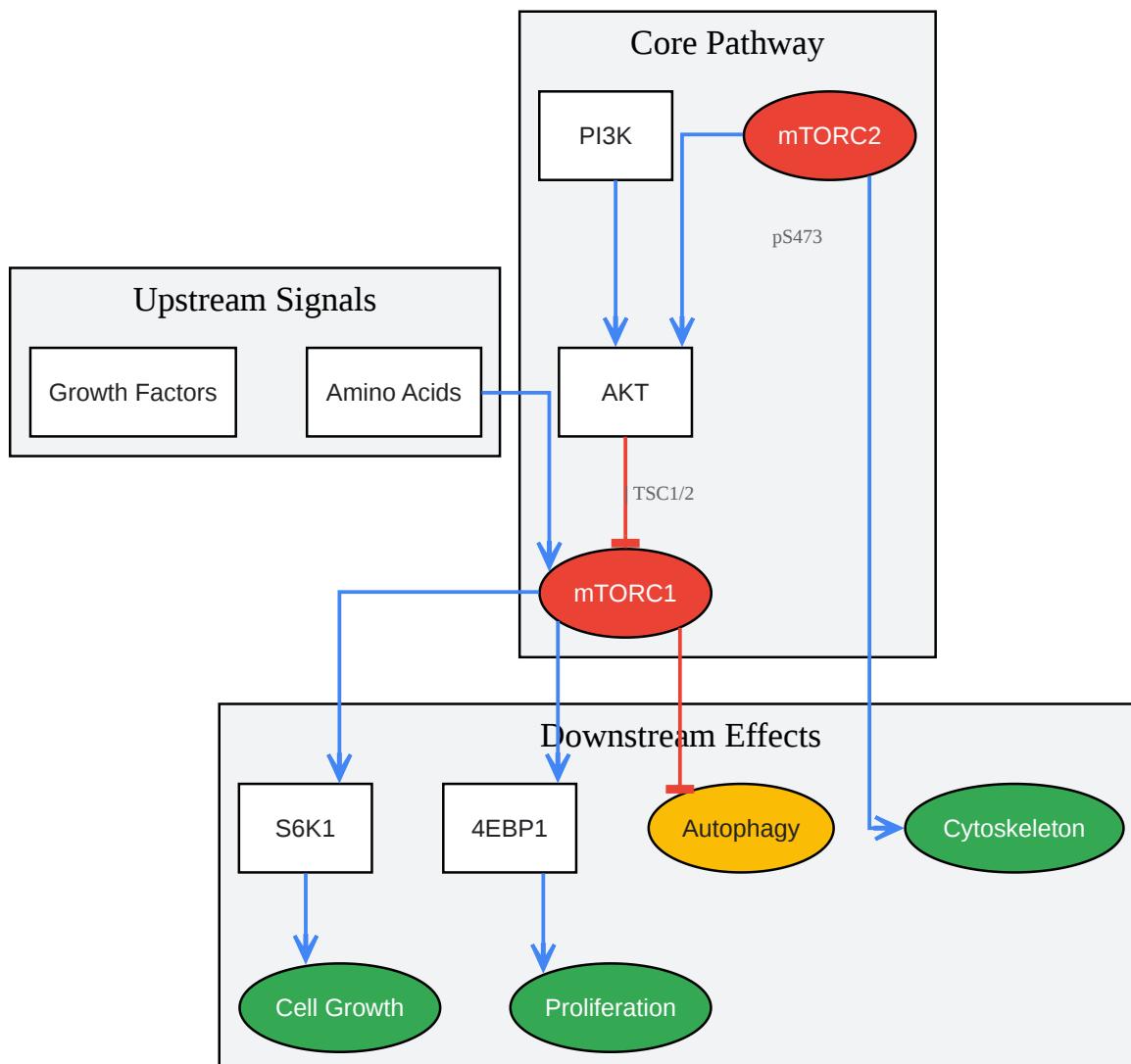
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cellular metabolism, growth, and proliferation.^{[1][2][3]} Its signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.^{[2][4][5]} This document provides a detailed guide for researchers and drug development professionals on the synthesis of potent and selective mTOR kinase inhibitors, focusing on the strategic incorporation of the 4-(aminomethyl)tetrahydropyran hydrochloride salt. This building block is instrumental in developing next-generation ATP-competitive inhibitors, which can overcome the limitations of earlier allosteric inhibitors. We will explore the underlying chemical principles, provide a detailed, validated protocol for a representative synthesis, and discuss the rationale behind key experimental choices.

The mTOR Signaling Pathway: A Prime Oncogenic Target

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which act as master regulators of anabolic and catabolic processes.^{[1][3][5]}

- mTORC1: Integrates signals from growth factors, nutrients (amino acids), energy levels, and oxygen to control protein synthesis, lipid synthesis, and autophagy.[1][5] Its downstream effectors include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]
- mTORC2: Is activated by growth factors and regulates cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473.[1][6]

Dysregulation of this pathway, often through mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and is a hallmark of many cancers.[2][5] While first-generation inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they do not fully block mTOR signaling and can lead to a feedback activation of Akt via mTORC2.[7] This has driven the development of second-generation, ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2]



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Caption: Simplified mTOR Signaling Pathway.

The Role of 4-(Aminomethyl)tetrahydropyran in Kinase Inhibition

The design of modern kinase inhibitors often involves the use of saturated heterocyclic moieties to improve properties such as solubility, metabolic stability, and cell permeability while providing a three-dimensional structure that can access specific pockets within the ATP-binding site. The tetrahydropyran (THP) ring is a particularly valuable scaffold.

Causality Behind the Choice of the THP Moiety:

- Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analog.
- Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation than aromatic systems.
- Optimal Binding Interactions: In several mTOR inhibitors, the THP moiety has been shown to bind effectively in the solvent-exposed region of the kinase's ATP-binding site, contributing to both potency and selectivity.[8]

4-(Aminomethyl)tetrahydropyran HCl (CAS: 389621-78-7) serves as a key building block, providing the beneficial THP moiety along with a primary amine handle.[9][10] This amine is an excellent nucleophile for forming stable amide or urea linkages to a core heterocyclic scaffold, a common motif in kinase inhibitors.[11]

Synthesis Protocol: Construction of a Triazine-Based mTOR Inhibitor

This protocol outlines a representative synthesis of a potent mTOR inhibitor based on a 2,4,6-trisubstituted triazine core. This scaffold has been shown to yield inhibitors with high selectivity for mTOR over the closely related PI3K kinases.[12] The key transformation is a robust amide bond formation between a carboxylic acid-functionalized triazine core and 4-(aminomethyl)tetrahydropyran.



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Caption: General Synthetic Workflow.

Materials and Reagents

Reagent	CAS Number	Molecular Weight	Supplier	Notes
4-(4-Carboxyphenyl)-2,6-dimorpholino-1,3,5-triazine	(Example Core)	371.38	Custom Synthesis	The synthesis of this core is beyond this scope but is based on standard nucleophilic aromatic substitution on cyanuric chloride.
4-(Aminomethyl)tetrahydropyran HCl	389621-78-7	151.63	Santa Cruz Biotechnology	Store in a desiccator. [9]
HATU	148893-10-1	380.23	Combi-Blocks	Amide coupling agent.
DIPEA (Hünig's Base)	7087-68-5	129.24	Sigma-Aldrich	Non-nucleophilic base.
N,N-Dimethylformamide (DMF)	68-12-2	73.09	Fisher Scientific	Anhydrous, peptide synthesis grade.
Dichloromethane (DCM)	75-09-2	84.93	VWR	ACS Grade or higher.
Ethyl Acetate (EtOAc)	141-78-6	88.11	VWR	ACS Grade or higher.
Hexanes	110-54-3	86.18	VWR	ACS Grade or higher.

Step-by-Step Experimental Protocol

Reaction: Amide coupling of 4-(4-Carboxyphenyl)-2,6-dimorpholino-1,3,5-triazine with 4-(Aminomethyl)tetrahydropyran.

- Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the triazine core acid (1.0 g, 2.69 mmol, 1.0 equiv).
- Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) and stir at room temperature until all solids are dissolved.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.41 mL, 8.07 mmol, 3.0 equiv). The additional equivalent of base is crucial to neutralize the hydrochloride salt of the amine starting material.
- Amine Addition: Add 4-(Aminomethyl)tetrahydropyran HCl (0.49 g, 3.23 mmol, 1.2 equiv). Stir the mixture for 5 minutes.
- Coupling Agent Addition: Add HATU (1.22 g, 3.23 mmol, 1.2 equiv) in one portion.
 - **Scientific Rationale: ** HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate readily reacts with the primary amine. The use of HATU often leads to high yields, fast reaction times, and minimal racemization in chiral systems.[13][14] DIPEA acts as a base to deprotonate the carboxylic acid and the amine hydrochloride, facilitating the reaction.[15]
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
- Workup - Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
- Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
 - **Scientific Rationale: ** The desired product is organic-soluble, while DMF and excess reagents are partitioned into the aqueous phase. Multiple extractions ensure efficient recovery of the product.

- **Workup - Wash:** Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
- **Purification:** Purify the crude material by flash column chromatography on silica gel.
 - **Eluent System:** A gradient of 0% to 10% Methanol in Dichloromethane (DCM) is typically effective.
 - **Fraction Collection:** Collect fractions and analyze by TLC to identify those containing the pure product.
- **Final Product Isolation:** Combine the pure fractions and concentrate under reduced pressure to yield the final mTOR inhibitor as a white to off-white solid.

Expected Results and Characterization

The protocol is expected to yield the target compound in good to excellent yield (typically >75%). The final product should be thoroughly characterized to confirm its identity and purity.

Analysis Technique	Expected Result
LC-MS	A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$. Purity >95% by UV integration.
^1H NMR	The spectrum should show characteristic peaks for all protons in the molecule, including signals for the triazine, phenyl, morpholine, and tetrahydropyran moieties. Integrals should correspond to the number of protons.
^{13}C NMR	The spectrum should show the correct number of carbon signals corresponding to the molecular structure.
HRMS (High-Res MS)	The measured exact mass should be within 5 ppm of the calculated theoretical mass for the molecular formula.

Conclusion and Future Directions

This guide provides a robust and well-rationalized protocol for the synthesis of a potent mTOR kinase inhibitor using 4-(aminomethyl)tetrahydropyran HCl as a key structural component. The principles of ATP-competitive inhibition and the strategic use of saturated heterocycles are central to modern kinase drug discovery. The described amide coupling methodology is broadly applicable and can be adapted for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Further optimization of the core scaffold and exploration of alternative linkers can lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for clinical development.

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